(E)-3-(4-bromo-2-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one
Overview
Description
(E)-3-(4-bromo-2-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one is a synthetic organic compound that belongs to the class of enones This compound features a thiophene ring, a bromo-fluoro substituted aniline, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromo-2-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the following steps:
Formation of the Enone Moiety: The enone moiety can be synthesized through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Substitution Reaction: The bromo and fluoro substituents on the aniline ring can be introduced through electrophilic aromatic substitution reactions using bromine and fluorine sources.
Coupling Reaction: The thiophene ring can be coupled to the enone moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-bromo-2-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: The enone can be reduced to form the corresponding alcohol or alkane.
Substitution: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides or diketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-bromo-2-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(4-bromo-2-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The bromo and fluoro substituents may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chloro-2-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one
- (E)-3-(4-bromo-2-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one
- (E)-3-(4-bromo-2-methylanilino)-1-thiophen-2-ylprop-2-en-1-one
Uniqueness
(E)-3-(4-bromo-2-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one is unique due to the presence of both bromo and fluoro substituents on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiophene ring and enone moiety provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNOS/c14-9-3-4-11(10(15)8-9)16-6-5-12(17)13-2-1-7-18-13/h1-8,16H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUITMQIYLGTIX-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796742 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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